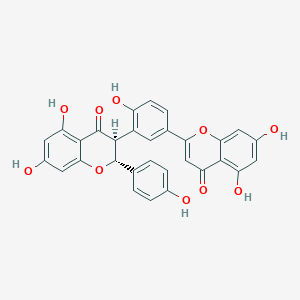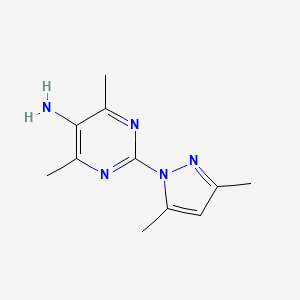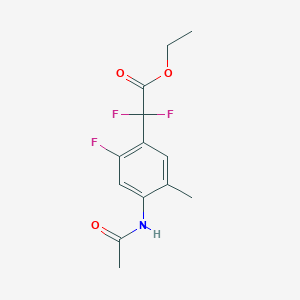
Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including an ethyl ester, an acetamido group, and fluorine atoms, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methylphenol, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido derivative.
Fluorination: The acetamido derivative is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at the desired positions.
Esterification: Finally, the compound is esterified with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学研究应用
Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a probe for investigating enzyme-substrate interactions.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate involves its interaction with molecular targets and pathways in biological systems. The compound’s fluorine atoms and acetamido group play a crucial role in its binding affinity and specificity towards target proteins or enzymes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 2-(4-acetamido-2-chloro-5-methylphenyl)-2,2-difluoroacetate: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
Ethyl 2-(4-acetamido-2-fluoro-5-ethylphenyl)-2,2-difluoroacetate: The presence of an ethyl group instead of a methyl group can influence the compound’s steric properties and interactions with target molecules.
Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-dichloroacetate: The replacement of fluorine atoms with chlorine atoms can lead to differences in chemical stability and reactivity.
属性
分子式 |
C13H14F3NO3 |
|---|---|
分子量 |
289.25 g/mol |
IUPAC 名称 |
ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C13H14F3NO3/c1-4-20-12(19)13(15,16)9-5-7(2)11(6-10(9)14)17-8(3)18/h5-6H,4H2,1-3H3,(H,17,18) |
InChI 键 |
QKHCRCMUSZLTQJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=C(C=C(C(=C1)C)NC(=O)C)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid](/img/structure/B13349994.png)
![3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol](/img/structure/B13349995.png)

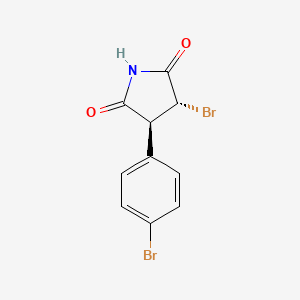
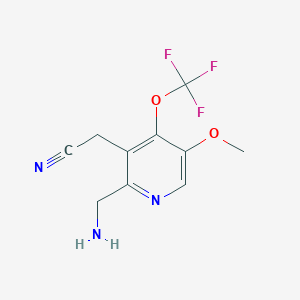

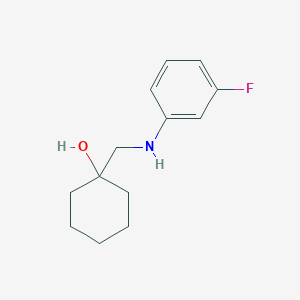


![6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate](/img/structure/B13350038.png)
